molecular formula C9H11ClN2O3S B1313909 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine CAS No. 60597-72-0

4-((2-Chloropyridin-3-yl)sulfonyl)morpholine

Cat. No.: B1313909
CAS No.: 60597-72-0
M. Wt: 262.71 g/mol
InChI Key: YCOYJCWIMIBSNF-UHFFFAOYSA-N
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Description

4-((2-Chloropyridin-3-yl)sulfonyl)morpholine is an organic compound that belongs to the class of pyridine-sulfonamide derivatives. It is a highly polar compound with a molecular formula of C₉H₁₁ClN₂O₃S and a molecular weight of 262.71 g/mol. This compound is known for its significant applications in various scientific research fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine typically involves a multi-step process. One common method includes the reaction of pyridine-3-amine with chlorosulfonyl isocyanate, followed by the addition of morpholine under mild conditions. Another method involves the reaction of secondary amine with sulfonyl chloride in dry dioxane at 60°C.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chloropyridin-3-yl)sulfonyl)morpholine undergoes various chemical reactions, including:

    Hydrolysis: The sulfonyl group can undergo hydrolysis under acidic or basic conditions, breaking the S-O bonds and forming sulfuric acid and a chloropyridine derivative.

    Nucleophilic Substitution: The chlorine atom on the pyridyl ring is susceptible to nucleophilic substitution reactions depending on the reaction conditions.

Common Reagents and Conditions

    Hydrolysis: Typically performed under acidic or basic conditions.

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Hydrolysis: Forms sulfuric acid and a chloropyridine derivative.

    Nucleophilic Substitution: Forms substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-((2-Chloropyridin-3-yl)sulfonyl)morpholine has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of various pharmaceutical compounds.

    Material Science: Its polar nature makes it suitable for use in the development of new materials with specific properties.

    Biological Studies: Investigated for its antimicrobial and modulating activity against various bacterial and fungal strains.

Mechanism of Action

The mechanism of action of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine is not well-documented. its structure suggests potential interactions with biological targets through hydrogen bonding and other non-covalent interactions. The sulfonyl group and morpholine ring may contribute to its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine
  • 4-((2-Chloropyridin-3-yl)sulfonyl)piperidine
  • 4-((2-Chloropyridin-3-yl)sulfonyl)thiomorpholine

Uniqueness

This compound is unique due to its specific combination of a chloropyridine ring and a morpholine ring, which imparts distinct chemical and physical properties. This combination allows for unique interactions in biological systems and makes it a valuable intermediate in the synthesis of various compounds.

Properties

IUPAC Name

4-(2-chloropyridin-3-yl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3S/c10-9-8(2-1-3-11-9)16(13,14)12-4-6-15-7-5-12/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOYJCWIMIBSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10484539
Record name 4-(2-Chloropyridine-3-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60597-72-0
Record name 4-[(2-Chloro-3-pyridinyl)sulfonyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60597-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Chloropyridine-3-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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